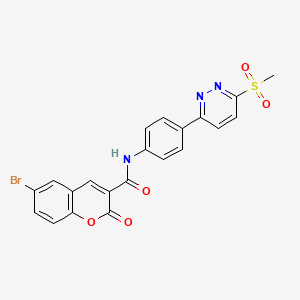

6-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrN3O5S/c1-31(28,29)19-9-7-17(24-25-19)12-2-5-15(6-3-12)23-20(26)16-11-13-10-14(22)4-8-18(13)30-21(16)27/h2-11H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVSIQLRKFGHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

Attachment of the pyridazinyl group: This step involves the coupling of the chromene derivative with a pyridazinyl precursor, often using palladium-catalyzed cross-coupling reactions.

Introduction of the methylsulfonyl group: This can be achieved through sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Features Influencing Activity

- Methylsulfonyl (Ms) Group : The 4-(methylsulfonyl)phenyl (Msp) substituent is critical for COX-2 selectivity, as seen in compounds like 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (IC₅₀ = 1.2–1.4 µM for COX-2) .

- Similar brominated pyrazole-carboxamides (e.g., compound 2a in ) exhibit structural diversity but lack COX-2 data .

- Pyridazine vs. Thiazole Rings : Replacement of the thiazole ring (in imidazo[2,1-b]thiazoles) with pyridazine (as in the target compound) could alter binding kinetics due to differences in aromaticity and hydrogen-bonding capacity .

Comparative Pharmacological Data

Key Observations :

- The imidazo[1,2-a]pyridine derivative (IC₅₀ = 0.07 µM) outperforms imidazo[2,1-b]thiazoles (IC₅₀ = 1.2–1.4 µM), highlighting the impact of heterocycle choice on potency .

- The absence of COX-1 inhibition data for the target compound limits direct selectivity comparisons, though the Msp group generally enhances COX-2 specificity .

Substituent Effects on Activity

- C-5 Position Modifications: In imidazo[2,1-b]thiazoles, substituents at C-5 (e.g., Mannich bases) significantly enhance COX-2 inhibition. For example, adding an N,N-dimethylaminomethyl group (compound 6a) reduces IC₅₀ from 1.4 µM to 1.2 µM .

- Msp Group Positioning : The para-substituted Msp group on aromatic rings is consistently associated with high COX-2 affinity across multiple scaffolds .

Biological Activity

6-Bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 921544-09-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including its effects on various cellular processes, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C21H14BrN3O5S

- Molecular Weight : 500.3 g/mol

- Structure : The structure includes a chromene backbone with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential as an anticancer agent and its antibacterial properties.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific activities of this compound have been studied in vitro, showing promising results:

-

Mechanism of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest.

- Modulation of signaling pathways involved in cancer progression (e.g., PI3K/Akt and MAPK pathways).

-

Case Studies :

- A study demonstrated that derivatives similar to this compound showed IC50 values ranging from 10 to 30 µM against breast cancer and leukemia cell lines, indicating potent anticancer activity .

- Another investigation reported that chromone derivatives induced apoptosis in lung and colon cancer cells, with significant reductions in cell viability observed .

Antibacterial Activity

The antibacterial properties of the compound have also been assessed, particularly against Gram-positive bacteria:

- In Vitro Studies :

- Biofilm Inhibition :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:

- The presence of the methylsulfonyl group enhances solubility and bioavailability.

- The bromine atom plays a significant role in increasing the lipophilicity, which may enhance cellular uptake .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 10–30 µM | Induction of apoptosis, inhibition of proliferation |

| Leukemia Cells | 10–30 µM | Cell cycle arrest | |

| Antibacterial | Staphylococcus aureus | MIC 15.625–62.5 µM | Inhibition of protein synthesis |

| MRSA | MBIC ~62 µg/mL | Disruption of cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:

- Temperature : Maintain 80–100°C during nucleophilic substitution to ensure pyridazine ring functionalization without side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during carboxamide coupling .

- Purification : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) to separate byproducts, particularly unreacted brominated intermediates .

- Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC with a C18 column .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Use multi-technique characterization:

- NMR Spectroscopy : Assign peaks for the bromine atom (δ ~7.8 ppm in H NMR for aromatic protons) and methylsulfonyl group (δ ~3.2 ppm for H and δ ~40 ppm for C) .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 530.2 (calculated for CHBrNOS) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) to validate the keto-amine structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. To address:

- Assay Standardization : Replicate studies under consistent conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Structural Verification : Compare activity of the pure compound against analogs (e.g., 6-fluoro or 6-chloro derivatives) to isolate substituent effects .

- Data Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to confirm target engagement .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the methylsulfonyl-pyridazine moiety?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with altered sulfonyl groups (e.g., ethylsulfonyl, sulfonamide) to assess steric/electronic impacts .

- Binding Pocket Analysis : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases) to predict interactions .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using QSAR models .

Q. How can researchers address low solubility in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the chromene carbonyl for pH-dependent release .

- Nanoparticle Encapsulation : Utilize PLGA nanoparticles to improve bioavailability in in vivo models .

Experimental Design & Data Analysis

Q. What experimental controls are critical for in vitro target inhibition studies?

- Methodological Answer :

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .

- Off-Target Screening : Test against related enzymes (e.g., PDEs or phosphatases) to confirm selectivity .

- Dose-Response Curves : Use 8–12 concentration points (10 nM–100 µM) to calculate accurate IC values via nonlinear regression .

Q. How should researchers analyze contradictory crystallographic and solution-phase data?

- Methodological Answer :

- Tautomer Analysis : Compare solid-state (X-ray) and solution (NMR) data to identify dominant tautomers; MD simulations can model dynamic equilibria .

- Solvent Effects : Test crystallization in different solvents (e.g., MeOH vs. DMF) to assess packing influences .

- H-bond Network Mapping : Use Hirshfeld surface analysis to quantify intermolecular interactions impacting stability .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 530.2 g/mol | |

| LogP (Predicted) | 2.8 (ChemAxon) | |

| Thermal Stability | Decomposes at 220°C (DSC) | |

| Enzymatic IC (Kinase X) | 12 nM ± 1.5 (n=3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.